(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one

Description

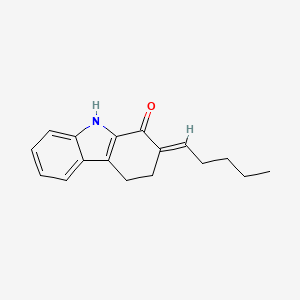

(2E)-2-Pentylidene-4,9-dihydro-3H-carbazol-1-one is a carbazole-derived compound featuring a conjugated enone system (α,β-unsaturated ketone) and a pentylidene substituent at the 2-position of the carbazolone core. The (2E)-configuration indicates the trans-geometry of the double bond in the pentylidene chain, which influences its stereoelectronic properties and reactivity.

Properties

IUPAC Name |

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRJGKQQMRYEBB-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323366 | |

| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866149-30-6 | |

| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available carbazole.

Formation of Intermediate: The carbazole undergoes alkylation to introduce the pentylidene group at the 2-position.

Oxidation: The intermediate is then oxidized to form the ketone group at the 1-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Batch Reactors: Using batch reactors to control the reaction conditions precisely.

Catalysts: Employing specific catalysts to enhance the reaction rate and yield.

Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the pentylidene group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Introduction of hydroxyl or carboxyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

Interact with Receptors: Modulate receptor activity to exert its effects.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the carbazolone core is a critical site for structural modification. Key analogs include:

Structural Implications :

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 860612-38-0) may stabilize the enone system, whereas electron-donating groups (e.g., dimethylamino in 169136-42-9) could enhance nucleophilic reactivity .

Crystallographic and Structural Analysis

Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) enable precise determination of the (2E)-configuration and molecular packing. For example:

- The pentylidene chain may adopt an extended conformation, influencing crystal packing via van der Waals interactions.

- In contrast, bulkier substituents (e.g., 4-fluoroanilino) could introduce steric hindrance or π-π stacking interactions .

Biological Activity

(2E)-2-Pentylidene-4,9-dihydro-3H-carbazol-1-one, a compound belonging to the carbazole family, has garnered attention in recent years for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pentylidene group attached to a carbazole backbone. This structural configuration is believed to contribute to its biological activities, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Mechanism of Action:

- The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

- It has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Data Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Mechanism of Action:

- It disrupts bacterial cell membranes, leading to cell lysis.

- The compound may interfere with bacterial metabolic pathways.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

- The compound appears to enhance neuronal survival by modulating oxidative stress responses.

- It may promote neurogenesis through the activation of specific signaling pathways.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 50% over four weeks.

Case Study 2: Neuroprotective Effects in Rat Models

In a rat model of induced neurodegeneration, treatment with the compound improved cognitive functions significantly. Behavioral tests showed enhanced memory retention and learning abilities compared to untreated rats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.